molecular formula C9H13NO3S B2807451 4-Ethoxy-3-methylbenzenesulfonamide CAS No. 838901-80-7

4-Ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2807451
CAS No.: 838901-80-7
M. Wt: 215.27
InChI Key: JCRJQZODRLHRJV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring an ethoxy (–OCH₂CH₃) group at the para (4th) position and a methyl (–CH₃) group at the meta (3rd) position on the aromatic ring. The sulfonamide (–SO₂NH₂) moiety confers unique physicochemical properties, such as hydrogen-bonding capacity and acidity, making it a versatile scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRJQZODRLHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methylbenzenesulfonamide typically involves the sulfonation of 4-ethoxy-3-methylbenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-ethoxy-3-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include 4-ethoxy-3-methylbenzoic acid.

    Reduction: Products include 4-ethoxy-3-methylbenzylamine.

    Substitution: Products vary depending on the substituent introduced, such as 4-ethoxy-3-methylbromobenzene.

Scientific Research Applications

4-Ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The following table summarizes key structural analogs and their functional group differences:

Compound Name Substituent at Position 3 Substituent at Position 4 Key Properties/Applications Reference ID
4-Ethoxy-3-methylbenzenesulfonamide Methyl (–CH₃) Ethoxy (–OCH₂CH₃) Potential enzyme inhibition, synthetic intermediate N/A
4-Bromo-3-methylbenzenesulfonamide Methyl (–CH₃) Bromo (–Br) Versatile electrophile in cross-coupling reactions
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide Methoxy (–OCH₃) N-linked 4-cyanophenyl Synthetic intermediate for organometallic reagents
3-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide 2-Mercapto-4-oxoquinazolinyl None (parent sulfonamide) Strong enzyme inhibition (e.g., carbonic anhydrase)
4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide None (parent benzene) 5-Methyl-3-phenylisoxazole Bioactive moiety in drug discovery
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, enhancing ring electron density compared to the electron-withdrawing bromo group in 4-bromo-3-methylbenzenesulfonamide. This difference influences reactivity in electrophilic substitution and metal-catalyzed reactions .
  • Sulfonamide Functionalization: N-substituted derivatives (e.g., Entry 8 in Table 3 of ) demonstrate the utility of modifying the sulfonamide nitrogen for organometallic coupling, whereas the unsubstituted –SO₂NH₂ in the target compound may favor hydrogen-bonding interactions in enzyme binding .

Biological Activity

4-Ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and a sulfonamide functional group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15NO3S\text{C}_11\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure includes:

  • An ethoxy group (OC2H5-O\text{C}_2\text{H}_5)
  • A methyl group (CH3-\text{CH}_3)
  • A sulfonamide functional group (SO2NH2-\text{SO}_2\text{NH}_2)

These components contribute to the compound's reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of cellular processes. The sulfonamide moiety is known to mimic natural substrates, allowing it to inhibit enzymes involved in critical metabolic pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth by preventing the synthesis of essential nucleotides.
  • Anticancer Activity : Research indicates that this compound may interfere with cell division and induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Antimicrobial Properties

The antimicrobial properties of this compound have been documented in various studies. It has demonstrated effectiveness against several bacterial strains by inhibiting their growth through the aforementioned mechanism of action.

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to induce apoptosis in various cancer cell lines, suggesting its role in cancer treatment .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Table: Inhibitory Potencies of Sulfonamide Derivatives

CompoundTarget EnzymeK_i (nM)Notes
1Dihydropteroate Synthase53.7Competitive inhibitor
2NPP3 (Nucleotide Pyrophosphatase)117High selectivity
3Other SulfonamidesVariesDiverse biological targets

This table summarizes some key findings related to the inhibitory potencies of sulfonamide derivatives, including this compound.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of various sulfonamide derivatives, this compound was found to significantly reduce cell viability in cultured cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

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